molecular formula C16H15NOS B5799418 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole

Cat. No.: B5799418
M. Wt: 269.4 g/mol
InChI Key: KBYWJMNVGWEOGW-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenoxy)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole typically involves the reaction of 3,4-dimethylphenol with benzothiazole derivatives. One common method includes the following steps:

    Formation of the intermediate: 3,4-dimethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3,4-dimethylphenoxy methyl iodide.

    Cyclization: The intermediate is then reacted with 2-aminothiophenol under reflux conditions in a suitable solvent like ethanol to form the desired benzothiazole compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenoxy)methyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

  • 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole
  • 2-[(2,4-Dimethylphenoxy)methyl]oxirane
  • 4-[(2,3-Dimethylphenoxy)methyl]-N,N-dimethylbenzamide

Comparison:

  • 2-[(3,4-Dimethylphenoxy)methyl]-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties.
  • 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole has a benzimidazole ring instead of a benzothiazole ring, leading to different reactivity and biological activity.
  • 2-[(2,4-Dimethylphenoxy)methyl]oxirane contains an oxirane ring, making it more reactive in certain chemical reactions.
  • 4-[(2,3-Dimethylphenoxy)methyl]-N,N-dimethylbenzamide has an amide functional group, which affects its solubility and interaction with biological targets.

This detailed analysis provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-11-7-8-13(9-12(11)2)18-10-16-17-14-5-3-4-6-15(14)19-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWJMNVGWEOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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